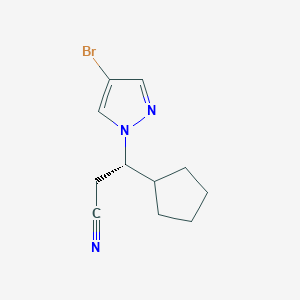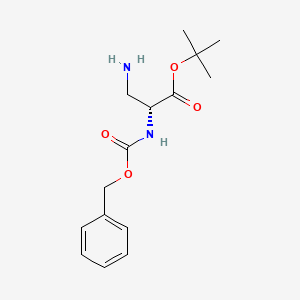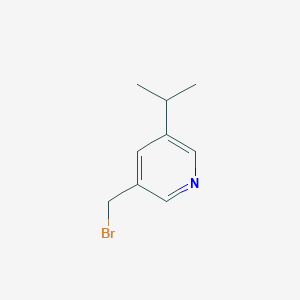
3-(1-Aminopentan-2-yl)piperidin-3-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(1-Aminopentan-2-yl)piperidin-3-ol is a chemical compound with the molecular formula C10H22N2O. It is a piperidine derivative, which means it contains a six-membered ring with one nitrogen atom.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-(1-Aminopentan-2-yl)piperidin-3-ol typically involves the reaction of piperidine derivatives with appropriate aminopentane precursors. One common method is the reductive amination of 3-piperidone with 1-aminopentan-2-ol under hydrogenation conditions. This reaction is usually catalyzed by palladium on carbon (Pd/C) and carried out in the presence of hydrogen gas .
Industrial Production Methods: Industrial production of this compound may involve large-scale hydrogenation processes using continuous flow reactors. These reactors allow for efficient control of reaction conditions, such as temperature and pressure, ensuring high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions: 3-(1-Aminopentan-2-yl)piperidin-3-ol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: It can be reduced to form secondary amines or alcohols using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary amines or alcohols.
Substitution: Formation of substituted piperidine derivatives.
Aplicaciones Científicas De Investigación
3-(1-Aminopentan-2-yl)piperidin-3-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: It is investigated for its potential use in developing new therapeutic agents for various diseases.
Mecanismo De Acción
The mechanism of action of 3-(1-Aminopentan-2-yl)piperidin-3-ol involves its interaction with specific molecular targets in biological systems. It may act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparación Con Compuestos Similares
Piperidine: A basic six-membered ring with one nitrogen atom.
Piperidin-3-ol: A piperidine derivative with a hydroxyl group at the third position.
1-Aminopentan-2-ol: An aminopentane derivative with an amino group at the first position and a hydroxyl group at the second position.
Uniqueness: 3-(1-Aminopentan-2-yl)piperidin-3-ol is unique due to its specific substitution pattern, which combines the structural features of both piperidine and aminopentane derivatives. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .
Propiedades
Fórmula molecular |
C10H22N2O |
|---|---|
Peso molecular |
186.29 g/mol |
Nombre IUPAC |
3-(1-aminopentan-2-yl)piperidin-3-ol |
InChI |
InChI=1S/C10H22N2O/c1-2-4-9(7-11)10(13)5-3-6-12-8-10/h9,12-13H,2-8,11H2,1H3 |
Clave InChI |
VEQPYPBZKQBTCC-UHFFFAOYSA-N |
SMILES canónico |
CCCC(CN)C1(CCCNC1)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![N'-hydroxy-2-[(4-hydroxypiperidin-1-yl)methyl]benzenecarboximidamide](/img/structure/B13654071.png)




